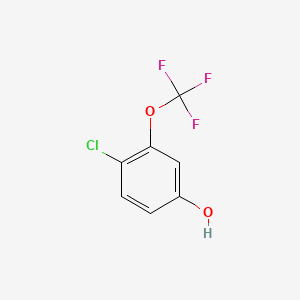

4-Chloro-3-(trifluoromethoxy)phenol

Description

4-Chloro-3-(trifluoromethoxy)phenol as a Precursor for Pharmacologically Active Compounds

This compound serves as a crucial starting material or intermediate in the synthesis of several important drugs. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethoxy group, and a hydroxyl group on a benzene (B151609) ring, provides a versatile platform for chemical modification and the introduction of diverse functionalities.

Derivatives of this compound have been investigated for their potential as pain-relieving and anti-inflammatory drugs. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, synthesized from precursors related to this compound, have shown significant analgesic effects in preclinical studies. scispace.comresearchgate.net The analgesic efficacy of these compounds was evaluated using the hot plate method, with several derivatives demonstrating potent activity. scispace.comresearchgate.net The structure-activity relationship studies indicated that the nature of the substituents on the piperidinol ring plays a crucial role in their analgesic potential. scispace.com

Similarly, research into novel anti-inflammatory agents has utilized related structural motifs. For example, studies on substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides revealed that chloro substitution on the aromatic ring enhanced anti-inflammatory activity. nih.gov Furthermore, the synthesis of 4-substituted-7-trifluoromethylquinoline derivatives has yielded compounds with both analgesic and anti-inflammatory properties, with some showing efficacy comparable to established drugs like indomethacin (B1671933) and glafenine (B1671574) in animal models. nih.gov

The trifluoromethyl group is a common feature in many modern anticancer drugs due to its ability to enhance properties like metabolic stability and cell permeability. nih.gov Consequently, this compound and its analogs are valuable precursors in the synthesis of novel anticancer agents. Research has focused on incorporating this moiety into various heterocyclic scaffolds known to possess cytotoxic activity.

For example, novel trifluoromethylated mono- and bicyclic succinimides have been synthesized and screened for their anticancer potential. nih.gov These compounds have shown activity against leukemia, non-small cell lung cancer, and renal cancer cell lines. nih.gov Additionally, new derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their anticancer activity, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines. nih.gov

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising target for the treatment of type 2 diabetes. nih.gov Agonists of this receptor can stimulate glucose-dependent insulin (B600854) secretion. While direct synthesis of GPR40 agonists from this compound is not prominently documented, the structural motifs present in this phenol (B47542) are relevant to the design of small molecule GPR40 agonists. nih.govnih.gov The development of potent and selective GPR40 agonists is an active area of research, with several compounds advancing to clinical trials. nih.gov The insights gained from the synthesis of various phenolic compounds contribute to the broader understanding of structure-activity relationships for GPR40 modulation.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs used in the treatment of HIV infection. The synthesis of certain NNRTIs involves intermediates that share structural similarities with this compound. The trifluoromethylphenyl moiety is a key component in some NNRTI structures, contributing to their binding affinity and efficacy.

One of the most significant applications of a closely related compound, 4-chloro-3-(trifluoromethyl)aniline (B120176), which can be derived from this compound, is in the synthesis of the multi-kinase inhibitors Regorafenib and Sorafenib. thieme-connect.comresearchgate.netresearchgate.net These drugs are used in the treatment of various cancers, including hepatocellular carcinoma and gastrointestinal stromal tumors. researchgate.net The synthesis of these complex molecules often involves the coupling of 4-chloro-3-(trifluoromethyl)aniline with other fragments to form the final diaryl urea (B33335) structure, which is crucial for their biological activity. thieme-connect.comresearchgate.net Efficient and practical synthetic routes for these drugs are of great interest to the pharmaceutical industry. thieme-connect.comresearchgate.net

Table 1: Key Intermediates and Drugs Associated with this compound Derivatives

| Compound/Intermediate | Therapeutic Area | Reference |

| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives | Analgesic | scispace.comresearchgate.net |

| Trifluoromethylated succinimides | Anticancer | nih.gov |

| Regorafenib | Anticancer | thieme-connect.comresearchgate.netresearchgate.net |

| Sorafenib | Anticancer | thieme-connect.comresearchgate.net |

Investigation of Biological Activities of this compound Derivatives

The investigation into the biological activities of derivatives of this compound is an ongoing area of research. The unique combination of substituents on the phenyl ring imparts specific electronic and lipophilic properties to the molecule, which can be fine-tuned through chemical modification to optimize interactions with biological targets.

Derivatives of 4-hydroxycoumarin, which can incorporate structural elements similar to those found in this compound, have been studied for a wide range of biological activities, including anticoagulant, and anticancer effects. nih.gov The synthesis of Sorafenib analogues containing a 1,2,3-triazole ring in place of the urea moiety has led to compounds with significant and selective cytotoxicity against hepatocellular carcinoma cell lines. nih.gov These findings underscore the potential for developing novel therapeutic agents by modifying the core structure of this compound and its related compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZLXAOLRWLDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590651 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-85-2 | |

| Record name | 4-Chloro-3-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Chloro-3-(trifluoromethoxy)phenol

Halogenation and Trifluoromethoxylation Strategies

Two primary retrosynthetic pathways can be envisioned for the construction of this compound: the chlorination of a trifluoromethoxy-substituted phenol (B47542) or the trifluoromethoxylation of a chlorophenol.

One potential route begins with 3-(trifluoromethoxy)phenol. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethoxy group is a deactivating and meta-directing group. Electrophilic chlorination of this substrate would likely yield a mixture of isomers, with substitution occurring at positions 2, 4, and 6. Achieving high regioselectivity for the desired 4-chloro isomer would be a significant challenge, likely requiring specific reaction conditions or the use of protecting groups to block the more reactive sites.

Alternatively, a synthesis could commence with 4-chlorophenol. The introduction of the trifluoromethoxy group at the 3-position is challenging due to the directing effects of the existing substituents. Both the chloro and hydroxyl groups are ortho-, para-directing. Direct trifluoromethoxylation at the meta position (C-3) would be disfavored. Modern methods for O-trifluoromethylation often involve the reaction of phenols with electrophilic trifluoromethylating agents or a two-step process of O-carboxydifluoromethylation followed by decarboxylative fluorination. whitehouse.govrsc.org However, these methods primarily functionalize the hydroxyl group itself, rather than the aromatic ring. Direct C-H trifluoromethoxylation is an emerging field but remains a synthetic challenge.

Table 1: Comparison of Halogenation and Trifluoromethoxylation Strategies

| Strategy | Starting Material | Key Transformation | Major Challenges |

|---|---|---|---|

| A | 3-(Trifluoromethoxy)phenol | Electrophilic Chlorination | Poor regioselectivity, formation of multiple isomers. |

| B | 4-Chlorophenol | Trifluoromethoxylation | Directing group conflict, difficulty of C-H trifluoromethoxylation at the desired position. |

Multistep Synthesis Approaches for Substituted Phenols

Given the challenges of direct functionalization, multistep syntheses are common for producing highly substituted phenols with precise regiochemical control. google.com A plausible multistep route to this compound could start from a more readily available precursor, such as 2-chloro-5-nitrotoluene. A series of transformations including oxidation of the methyl group, reduction of the nitro group to an amine, diazotization followed by hydrolysis to a phenol, and conversion of the amine to the trifluoromethoxy group would be required.

Advanced Synthetic Approaches to Substituted Phenols Relevant to this compound

Modern organic synthesis offers several powerful tools that could potentially be applied to construct this compound with greater efficiency and selectivity.

Nucleophilic Aromatic Substitution Reactions with Aryl Halides and Phenolic Compounds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted phenols, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. sigmaaldrich.comglpbio.com A hypothetical SNAr strategy for this compound could involve a precursor such as 1,4-dichloro-2-(trifluoromethoxy)benzene. Selective substitution of the chlorine at C-1 with a hydroxide (B78521) or methoxide (B1231860) nucleophile could yield the target phenol. The success of this approach would depend on the relative reactivity of the two chlorine atoms, influenced by the electronic effect of the trifluoromethoxy group. The mechanism of such reactions typically proceeds through a negatively charged Meisenheimer complex intermediate. sigmaaldrich.com

Organometallic Catalysis in Functionalization

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. chemicalbook.com Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be adapted for C-O bond formation to generate aryl ethers and phenols. A plausible organometallic approach to this compound could involve the coupling of a boronic acid derivative, such as 4-chloro-3-(trifluoromethoxy)phenylboronic acid, with a hydroxylating agent. More directly, transition-metal catalysis can be employed for the C-H functionalization of phenols. For instance, a palladium-catalyzed C-H allylic alkylation of phenols has been reported, showcasing the potential for regioselective functionalization.

Regioselective Functionalization Techniques

Overcoming the challenge of regioselectivity in the synthesis of polysubstituted aromatics is a major focus of contemporary research. Recent advances in the regioselective C-H functionalization of free phenols offer promising, though currently theoretical, pathways to this compound. These methods often utilize directing groups to guide a catalyst to a specific C-H bond. While the hydroxyl group itself can act as a directing group, typically favoring ortho-functionalization, the development of new catalytic systems could enable selective functionalization at other positions. For example, iridium complexes have been shown to promote the regioselective ortho-functionalization of phenols. bldpharm.com Metal-free, light-driven protocols for the ortho-alkylation of phenols have also been developed. The application of such highly selective methods could, in principle, allow for the direct and controlled introduction of the chloro group at the 4-position of 3-(trifluoromethoxy)phenol.

Table 2: Advanced Synthetic Methodologies

| Methodology | Conceptual Application | Potential Advantages |

|---|---|---|

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on a suitably substituted benzene (B151609) ring with a hydroxide source. | Potentially direct route if a suitable precursor is available. |

| Organometallic Catalysis | Cross-coupling reactions for C-O bond formation or C-H functionalization. | High efficiency and functional group tolerance. |

| Regioselective Functionalization | Directed C-H chlorination of 3-(trifluoromethoxy)phenol. | High regioselectivity, minimizing isomeric byproducts. |

Derivatization Strategies and Synthetic Utility of this compound

The reactivity of the hydroxyl group, coupled with the influence of the electron-withdrawing trifluoromethoxy and chloro substituents, allows for a range of chemical transformations. These modifications are pivotal in tailoring the properties of the resulting molecules for specific applications, particularly in the realm of medicinal chemistry.

Synthesis of Phenoxyaniline (B8288346) Derivatives

While direct synthesis of phenoxyaniline derivatives from this compound is not extensively detailed in the provided results, the synthesis of analogous structures provides insight into the potential synthetic pathways. For instance, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine involves the reaction of a substituted quinazoline (B50416) with 4-chloro-3-trifluoromethylaniline. researchgate.net This suggests that this compound could potentially be converted to an aniline (B41778) derivative, which would then serve as a key intermediate. This conversion would likely involve a multi-step process, possibly starting with the protection of the phenolic hydroxyl group, followed by nitration and subsequent reduction of the nitro group to an amine. The resulting aniline could then be used in nucleophilic aromatic substitution or cross-coupling reactions to form the desired phenoxyaniline derivatives.

Formation of Piperidinol Analogues

A notable application of a related compound, 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol, is in the synthesis of various piperidinol analogues. researchgate.netresearchgate.net In these syntheses, the parent piperidinol acts as a scaffold, and new derivatives are formed through N-alkylation reactions. researchgate.net This involves reacting the piperidinol with different alkylating agents via nucleophilic substitution. researchgate.net The reactions are typically carried out by refluxing equimolar amounts of the piperidinol and a substituted halide in a suitable solvent like ethanol (B145695) or acetone (B3395972) for an extended period. researchgate.net The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). researchgate.net This approach has led to the successful synthesis of a series of N-substituted 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol derivatives. researchgate.netresearchgate.net

| Derivative | Reactant | Reaction Conditions | Yield (%) | Reference |

| 6-(2-{4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride | TFMP and substituted halide | Reflux in ethanol/acetone, 75°C, 48-72h | 79 | researchgate.net |

Table 1: Synthesis of a Piperidinol Analogue

Preparation of Arylurea and Pyridazine (B1198779) Derivatives

The synthesis of arylurea derivatives often involves the use of isocyanate intermediates. For example, 4-chloro-3-(trifluoromethyl)phenylisocyanate is a crucial intermediate in the synthesis of the anticancer drug sorafenib. google.com This isocyanate is prepared from 4-chloro-3-trifluoromethylaniline, which itself is synthesized from o-chlorotrifluoromethylbenzene through nitration and subsequent reduction. google.com The aniline is then reacted with triphosgene (B27547) to yield the isocyanate. google.com This isocyanate can then react with various amines to form a diverse range of arylurea derivatives.

In the realm of pyridazine chemistry, various derivatives are synthesized from precursor molecules that can be conceptually linked to this compound. For instance, pyridazine derivatives have been prepared from 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones. nih.govproquest.com These precursors undergo reactions such as treatment with phosphorus oxychloride to yield chloropyridazine derivatives. nih.govproquest.com Further reactions with nucleophiles like hydrazine (B178648) hydrate (B1144303) can introduce additional functional groups. nih.govproquest.com While a direct synthesis from this compound is not explicitly described, its structural motifs are present in more complex pyridazine-containing molecules that have been synthesized and evaluated for biological activity. acs.org

| Derivative Type | Key Intermediate | Synthetic Step | Reference |

| Arylurea | 4-chloro-3-(trifluoromethyl)phenylisocyanate | Reaction with an amine | google.com |

| Pyridazine | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Treatment with POCl₃ | nih.govproquest.com |

Table 2: Key Intermediates in Arylurea and Pyridazine Synthesis

Incorporation into Complex Molecular Architectures as Intermediates (e.g., Drug Synthesis)

The trifluoromethyl group is a key feature in modern drug design due to its ability to enhance properties like lipophilicity, metabolic stability, and binding affinity. jelsciences.com Consequently, building blocks containing this group, such as this compound and its analogues, are valuable intermediates in the synthesis of complex pharmaceutical agents.

As previously mentioned, 4-chloro-3-(trifluoromethyl)phenylisocyanate, derived from a related aniline, is a vital component in the synthesis of sorafenib, a multi-kinase inhibitor used in cancer therapy. google.com Similarly, piperidinol derivatives bearing the 4-chloro-3-(trifluoromethyl)phenyl moiety have been investigated for their analgesic potential. researchgate.netresearchgate.net The synthesis of these complex molecules often involves multi-step sequences where the unique substitution pattern of the initial building block guides the subsequent chemical transformations.

Mechanistic Insights into Reactions Involving this compound and its Analogs

The reactivity of this compound and its derivatives is governed by the interplay of the electronic effects of its substituents. The trifluoromethoxy group (-OCF3) and the chlorine atom are both electron-withdrawing, which influences the acidity of the phenolic proton and the nucleophilicity of the phenoxide ion.

In nucleophilic substitution reactions at the piperidine (B6355638) nitrogen of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues, the reaction proceeds via a standard SN2 mechanism. researchgate.net The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. researchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Research

Investigation of Biological Activities of 4-Chloro-3-(trifluoromethoxy)phenol Derivatives

Antimicrobial and Antifungal Efficacy Studies

The exploration of fluorinated compounds, particularly those containing trifluoromethoxy groups, has revealed promising candidates for new antimicrobial and antifungal agents. The inclusion of fluorine atoms can enhance the lipophilicity of a molecule, a property often correlated with improved biological activity.

A study investigating novel chalcones bearing trifluoromethoxy and trifluoromethyl substituents highlighted the potential of these scaffolds in combating pathogenic microbes. mdpi.com The research involved the synthesis of two series of chalcones through a Claisen–Schmidt condensation reaction. Series A contained a 4'-trifluoromethyl acetophenone (B1666503) moiety, while Series B was synthesized from 4'-trifluoromethoxy acetophenone. These compounds were then evaluated for their in vitro activity against several bacterial and fungal strains. mdpi.com

The results indicated that chalcones with the trifluoromethoxy group generally exhibited more potent antimicrobial effects than their trifluoromethyl counterparts. mdpi.com This suggests that the trifluoromethoxy group is a beneficial substituent for enhancing the antimicrobial properties of the chalcone (B49325) scaffold. The study underscores the importance of this functional group in the design of new therapeutic agents against infectious diseases. mdpi.com

Table 1: Antimicrobial Activity of Trifluoromethoxy-Substituted Chalcone Derivatives

This table is interactive. You can sort and filter the data.

| Compound ID | Target Organism | Type | Zone of Inhibition (mm) |

|---|---|---|---|

| B1 | Staphylococcus aureus | Gram-positive Bacteria | 18 |

| B1 | Bacillus subtilis | Gram-positive Bacteria | 19 |

| B1 | Escherichia coli | Gram-negative Bacteria | 16 |

| B1 | Pseudomonas aeruginosa | Gram-negative Bacteria | 17 |

| B1 | Candida albicans | Fungus | 20 |

| B1 | Aspergillus niger | Fungus | 21 |

| B2 | Staphylococcus aureus | Gram-positive Bacteria | 17 |

| B2 | Bacillus subtilis | Gram-positive Bacteria | 18 |

| B2 | Escherichia coli | Gram-negative Bacteria | 15 |

| B2 | Pseudomonas aeruginosa | Gram-negative Bacteria | 16 |

| B2 | Candida albicans | Fungus | 19 |

| B2 | Aspergillus niger | Fungus | 20 |

Data sourced from a study on novel trifluoromethyl and trifluoromethoxy substituted chalcone derivatives. mdpi.com

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes, Phosphopantetheinyl Transferase, Phytoene Desaturase)

No specific studies on the inhibitory effects of this compound on Cytochrome P450 enzymes were identified in the reviewed scientific literature.

No research detailing the inhibitory activity of this compound against Phosphopantetheinyl Transferase was found in the surveyed literature.

A review of available scientific research did not yield any studies concerning the inhibition of Phytoene Desaturase by this compound.

Receptor Binding Investigations

No specific receptor binding investigations for this compound have been reported in the scientific literature reviewed for this article.

Structure-Activity Relationship (SAR) Studies in Medicinal Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For compounds containing the 4-chloro-3-(trifluoromethoxy)phenyl moiety, SAR investigations have provided insights into the features that govern their biological activity.

In a study focused on the design and synthesis of novel chalcones, the influence of trifluoromethyl and trifluoromethoxy substituents was directly compared. mdpi.com The findings demonstrated that the chalcones incorporating a trifluoromethoxy group were generally more effective as antimicrobial agents than the analogous compounds with a trifluoromethyl group. This highlights a key SAR insight: the trifluoromethoxy substituent appears to be more favorable for enhancing the antibacterial and antifungal potency of the chalcone scaffold. The increased lipophilicity conferred by the trifluoromethoxy group is a potential explanation for this enhanced activity. mdpi.com

Applications in Agrochemical and Material Sciences

Utility in Agrochemical Development

The presence of trifluoromethyl and related trifluoromethoxy groups in agrochemicals is often associated with enhanced efficacy and metabolic stability. While direct applications of 4-Chloro-3-(trifluoromethoxy)phenol are still emerging, its structural motifs are found in various crop protection agents.

Research has shown that halogenated trifluoromethylphenols are important precursors in the synthesis of certain classes of herbicides. For instance, related compounds like 2-chloro-4-trifluoromethyl phenol (B47542) are key intermediates in the production of diphenyl ether herbicides google.com. These herbicides are crucial for controlling broadleaf weeds in various crops. While specific public domain research detailing the direct conversion of this compound into commercial herbicides is limited, its structural similarity to these precursors suggests its potential as a valuable intermediate. The trifluoromethoxy group, in particular, is known to be a lipophilic, electron-withdrawing substituent that can enhance the biological activity of molecules beilstein-journals.org.

Similarly, in the realm of fungicides, phenolic compounds serve as foundational structures for a variety of active ingredients. The development of novel fungicides often involves the synthesis of derivatives from functionalized phenols. The unique electronic properties conferred by the trifluoromethoxy group can influence the interaction of the final compound with its biological target, potentially leading to more effective fungal control nih.gov.

The broader application of this compound extends to the synthesis of various crop protection agents. A patent for a synergistic herbicide/insecticide composition utilizes a derivative of a chloro-fluoro-methoxyphenyl pyridine (B92270) carboxylic acid, highlighting the importance of such substituted phenyl compounds in developing new agrochemical formulations google.com. The synthesis of such complex molecules often relies on the availability of specific building blocks like this compound.

| Related Agrochemical Intermediates | Application Area | Reference |

| 2-Chloro-4-trifluoromethyl phenol | Intermediate for diphenyl ether herbicides | google.com |

| 4-Fluoro-3-trifluoromethylphenol | Starting material for a herbicide | google.com |

| 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Herbicide for cereal crops | google.com |

Contributions to Advanced Materials and Polymer Science

The incorporation of fluorine-containing groups into polymers is a well-established strategy to enhance their properties. The trifluoromethoxy group, in particular, can impart improved thermal stability, chemical resistance, and specific optical and electrical characteristics.

Fluorinated polymers are a class of high-performance materials valued for their exceptional properties, including low dielectric constant, reduced water absorption, and high thermal stability researchgate.net. Research into polyimides containing trifluoromethyl groups has demonstrated their potential for applications in microelectronics and aerospace due to their excellent combination of thermal, mechanical, and electrical properties researchgate.net. While direct polymerization of this compound into commercial specialty materials is an area of ongoing research, its potential as a monomer or a modifying agent is significant. The introduction of the trifluoromethoxy group can lead to materials with tailored properties for specific high-tech applications.

The development of advanced coatings and polymers often requires monomers with specific functionalities to achieve desired performance characteristics such as durability, chemical resistance, and specific surface properties. Fluorinated polymers are known for their use in creating surfaces with low friction and high resistance to environmental degradation nih.gov. The phenolic group of this compound offers a reactive site for incorporation into polymer backbones, such as in the synthesis of polycarbonates or polyesters. The presence of the trifluoromethoxy group in the resulting polymer can significantly enhance its performance, making it suitable for demanding applications in advanced coatings and specialty polymers specialchem.com.

| Property Enhancement in Fluorinated Polymers | Contributing Group | Reference |

| High thermal and thermo-oxidative stability | Trifluoromethyl (-CF3) | researchgate.net |

| Lower dielectric constant and water uptake | Trifluoromethyl (-CF3) | researchgate.net |

| Enhanced solubility in organic solvents | Trifluoromethyl (-CF3) | researchgate.net |

| Low coefficient of friction | Fluorine-containing groups | nih.gov |

No Specific Research Found for this compound

Despite a thorough search for computational and spectroscopic studies on the chemical compound this compound (CAS No. 886500-85-2), no specific research articles detailing its analysis were identified.

Efforts to locate dedicated studies on this particular molecule, including quantum chemical investigations and various spectroscopic characterizations, did not yield any relevant scientific literature. Searches for Density Functional Theory (DFT) calculations, ab-initio methods, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) surface analysis, and predictive studies on its chemical reactivity and electron transfer properties were unsuccessful. Similarly, no published spectroscopic data, such as FT-IR, UV-Vis, or NMR spectra, for this compound could be found.

While general information exists for related compounds, such as halogenated phenols and molecules containing trifluoromethoxy or trifluoromethyl groups, this information is not directly applicable to the specific structure and properties of this compound. The strict requirement to focus solely on the specified compound prevents the inclusion of data from these analogous but distinct chemical entities.

Therefore, the generation of a detailed scientific article as per the requested outline is not possible at this time due to the apparent lack of published research on this compound.

Computational and Spectroscopic Investigations

Spectroscopic Characterization Techniques

Fourier Transform-Infrared (FT-IR) Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. For 4-Chloro-3-(trifluoromethoxy)phenol, the FT-IR spectrum provides a vibrational fingerprint, with characteristic absorption bands corresponding to specific molecular vibrations.

Key observed FT-IR bands for this compound include a prominent O-H stretching vibration, typically observed in the region of 3600-3200 cm⁻¹. The aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ range. The C-O stretching of the phenol (B47542) group is also a significant feature. Furthermore, the spectrum is characterized by vibrations associated with the trifluoromethoxy group and the C-Cl bond. The asymmetric and symmetric stretching vibrations of the CF₃ group are expected to be strong and are typically found in the 1300-1100 cm⁻¹ region.

A detailed assignment of the observed FT-IR frequencies is presented in the vibrational analysis section below.

Fourier Transform-Raman (FT-Raman) Spectroscopy

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides information about the vibrational modes of a molecule. In the case of this compound, the FT-Raman spectrum offers insights into the vibrations of the carbon skeleton and substituent groups.

The FT-Raman spectrum would be expected to show strong bands for the aromatic ring vibrations. The C-Cl stretching vibration, which is often weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. The symmetric vibrations of the trifluoromethoxy group are also expected to be visible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule.

In the ¹H NMR spectrum, the proton of the hydroxyl group would appear as a singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons on the benzene (B151609) ring would exhibit a specific splitting pattern (coupling) that reveals their relative positions.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon attached to the hydroxyl group, the carbon bonded to the chlorine atom, and the carbon linked to the trifluoromethoxy group would all have characteristic chemical shifts. The carbon of the trifluoromethyl group would also be identifiable.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Visible spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit absorption bands in the ultraviolet region. These absorptions correspond to π → π* and n → π* electronic transitions within the benzene ring and associated chromophores. The positions and intensities of these bands are influenced by the substituents on the aromatic ring, namely the chloro, trifluoromethoxy, and hydroxyl groups.

Vibrational Analysis and Assignment

A comprehensive vibrational analysis of this compound involves the assignment of the observed FT-IR and FT-Raman bands to specific molecular vibrations. This is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities.

Table 1: Vibrational Assignment for this compound

| Frequency (cm⁻¹) | Assignment | Description |

| ~3400 | ν(O-H) | O-H stretching |

| ~3080 | ν(C-H) | Aromatic C-H stretching |

| ~1600 | ν(C=C) | Aromatic C=C stretching |

| ~1280 | νas(CF₃) | Asymmetric CF₃ stretching |

| ~1240 | ν(C-O) | Phenolic C-O stretching |

| ~1180 | νs(CF₃) | Symmetric CF₃ stretching |

| ~870 | γ(C-H) | Aromatic C-H out-of-plane bending |

| ~750 | ν(C-Cl) | C-Cl stretching |

Note: The frequencies provided are approximate and can vary based on the experimental conditions and computational methods used.

Molecular Modeling and Simulation Studies

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

For this compound, molecular docking studies can be performed to investigate its potential binding affinity and mode of interaction with various protein targets. These studies can identify key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. The trifluoromethoxy group, for instance, can participate in specific interactions due to its electronic properties. The results of molecular docking are often expressed as a binding energy or docking score, which provides an estimate of the binding affinity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | TYR 23, LEU 45, PHE 89 |

| Hydrogen Bond Interactions | O-H group with TYR 23 |

| Hydrophobic Interactions | Benzene ring with LEU 45, PHE 89 |

Note: The data in this table is illustrative and would depend on the specific protein target used in the docking simulation.

Molecular Dynamics Simulations for System Stability and Flexibility

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. These simulations can provide detailed information about the conformational dynamics, stability, and flexibility of a molecule like this compound in various environments.

Currently, there are no publicly available research studies that have specifically reported on molecular dynamics simulations of this compound. Therefore, detailed research findings on its systemic stability and flexibility from this method are not available.

In Silico ADMET Profiling for Drug Discovery Initiatives

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a computational approach used in the early stages of drug discovery to predict the pharmacokinetic and toxicological properties of a compound. This screening helps to identify candidates with favorable drug-like properties and to flag potential liabilities.

A comprehensive search of scientific literature and databases did not yield any specific in silico ADMET profiling studies for this compound. Consequently, there are no detailed research findings to present regarding its potential as a drug candidate based on these predictive models. While general ADMET prediction tools are available, specific research initiatives and their findings for this particular compound have not been published.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies

The synthesis of fluorinated aromatic compounds, including those containing the trifluoromethoxy (-OCF3) group, is an area of active research. numberanalytics.com Future efforts concerning 4-Chloro-3-(trifluoromethoxy)phenol are likely to focus on developing more efficient, selective, and scalable synthetic routes.

Current methods for creating aryl trifluoromethyl ethers often involve multi-step processes. nih.gov One promising area of research is the development of novel reagents and catalytic systems. For instance, new strategies for the O-trifluoromethylation of phenols include O-carboxydifluoromethylation followed by decarboxylative fluorination, which utilizes accessible and inexpensive reagents. acs.org Another approach involves the use of xanthate intermediates which can be converted to trifluoromethyl ethers under mild conditions. nih.govmdpi.com

Future synthetic explorations could also include:

Transition Metal-Catalyzed Fluorination: The use of transition metals has shown promise for the efficient and regioselective fluorination of aromatic rings. numberanalytics.com

Electrochemical Fluorination: This method presents a sustainable and cost-effective alternative to conventional fluorinating agents. numberanalytics.com

Visible Light Photoredox Catalysis: Recent advances have enabled the synthesis of trifluoromethoxylated compounds under mild conditions, which could be adapted for the synthesis of complex phenols. nih.gov

Challenges in regioselectivity and the need for specialized, often expensive, fluorinating agents remain hurdles to overcome. numberanalytics.com

Design and Synthesis of Advanced Derivatives for Targeted Biological Activities

The incorporation of fluorine and fluorine-containing groups like -OCF3 into organic molecules is a well-established strategy in drug discovery. nih.govaobchem.com These modifications can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability. nih.govyoutube.com The trifluoromethyl group, in particular, is known to improve the biological activity of drug candidates. chemicalbook.com

Future research will likely involve using this compound as a scaffold to design and synthesize advanced derivatives with specific biological targets. For example, based on the known anti-cancer activity of other fluorinated molecules like trifluoromethyl-substituted isoxazoles, derivatives of this compound could be developed as potential therapeutic agents. nih.gov Research could focus on creating derivatives that act as inhibitors for specific enzymes or that modulate the activity of biological pathways implicated in disease. The synthesis of such derivatives would leverage the synthetic methodologies described in the previous section to introduce additional functional groups and build more complex molecular architectures.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. youtube.comyoutube.com For a molecule like this compound, computational methods can be used to predict its properties and guide the design of new derivatives, thereby reducing the time and cost of experimental work. nih.gov

Key computational approaches that could be applied include:

| Computational Method | Application in Research |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate the structural features of derivatives with their biological activity, helping to prioritize which compounds to synthesize. |

| Molecular Docking | Simulate the binding of this compound derivatives to the active sites of target proteins to predict their potential as inhibitors. nih.gov |

| Pharmacophore Modeling | Identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new, potent molecules. nih.gov |

| Density Functional Theory (DFT) Calculations | Investigate the electronic properties of the molecule to understand its reactivity and interaction with biological targets or other molecules in a material. acs.org |

These computational strategies allow for the screening of large virtual libraries of compounds and provide insights into their potential efficacy and mechanism of action before they are synthesized in the lab. nih.gov

Sustainable Synthesis and Environmental Remediation Strategies

The stability of fluorinated organic compounds makes them persistent in the environment, earning them the moniker "forever chemicals". acs.org This persistence necessitates the development of sustainable, or "green," synthetic methods that minimize environmental impact. Future research in this area for compounds like this compound will focus on several key areas. eurekalert.org

Biocatalysis: The use of enzymes, such as cytochrome P450s, to perform specific chemical transformations offers a green alternative to traditional chemical synthesis. nih.gov These enzymatic methods can lead to high selectivity under mild reaction conditions.

Development of Greener Reagents: Research into new, less toxic, and more easily handled fluorinating agents is ongoing. eurekalert.org

Process Optimization: The design of synthetic routes that reduce the number of steps, minimize waste, and allow for the recycling of catalysts and solvents is crucial.

Given the stability of halogenated aromatic compounds, research into their environmental fate and potential remediation strategies is also warranted. This could involve investigating microbial degradation pathways or advanced oxidation processes to break down the molecule into less harmful substances.

Unexplored Applications in Emerging Technologies

The unique properties imparted by the trifluoromethoxy group suggest that this compound and its derivatives could have applications beyond the biomedical field. researchgate.net The -OCF3 group can enhance thermal stability and introduce specific electronic properties, making these compounds interesting candidates for materials science. numberanalytics.comnih.gov

Potential unexplored applications include:

Advanced Polymers: Incorporation into polymer backbones could lead to materials with enhanced thermal resistance, chemical inertness, and specific dielectric properties. Fluoropolymers are known for their use in creating materials with high performance. numberanalytics.com

Organic Electronics: The electronic nature of the molecule could be exploited in the development of materials for organic light-emitting diodes (OLEDs) or organic semiconductors. nih.gov

Liquid Crystals: The rigid aromatic core and the polar substituents could be suitable for designing new liquid crystalline materials with specific phase behaviors and electro-optical properties.

Further investigation into the material properties of this compound and its derivatives could open up new avenues for its use in a range of advanced technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-3-(trifluoromethoxy)phenol with high purity (>95%)?

- Methodological Answer : The synthesis typically involves halogenation and trifluoromethoxy substitution steps. To achieve high purity (>95%), column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (using ethanol/water mixtures) is recommended. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (DB-5 column) ensures minimal impurities. Refer to suppliers like Thermo Scientific for standardized protocols .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns and trifluoromethoxy group integrity.

- FT-IR : Peaks at ~3400 cm (O-H stretch) and 1250–1150 cm (C-F stretches).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M-H]⁻ at m/z 212.55 (calculated for C₇H₄ClF₃O₂).

- Elemental Analysis : Match experimental C/H/Cl/F percentages to theoretical values (e.g., C: 39.56%, Cl: 16.68%) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use hybrid functionals like B3LYP (incorporating exact exchange terms) with a 6-311++G(d,p) basis set to model:

- Electrostatic potential maps for nucleophilic/electrophilic sites.

- HOMO-LUMO gaps to estimate reactivity.

- Vibrational frequencies (compared to experimental IR).

Studies show B3LYP achieves <3 kcal/mol error in thermochemical properties, critical for accurate predictions .

Q. What crystallographic strategies resolve discrepancies between experimental and computational structural models of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Refine data with SHELXL (for small molecules) or OLEX2, using ORTEP-3 for thermal ellipsoid visualization .

- Hydrogen bonding analysis : Apply graph set notation (e.g., ) to classify motifs like O-H···O or C-F···H interactions .

- Validation : Compare DFT-optimized bond lengths/angles with experimental values; adjust functionals (e.g., M06-2X for dispersion forces) if discrepancies exceed 2% .

Q. What toxicological mechanisms are associated with this compound, and how are they studied experimentally?

- Methodological Answer :

- In vitro assays : Use HepG2 or HEK293 cells to assess cytotoxicity (MTT assay) and oxidative stress (ROS detection via DCFH-DA).

- Metabolic profiling : LC-MS/MS to identify metabolites (e.g., glutathione conjugates).

- Environmental persistence : OECD 301B biodegradation tests; monitor half-life in aqueous media under UV light .

Q. How do substituents (Cl, CF₃O) influence hydrogen bonding and crystal packing in this compound?

- Methodological Answer :

- Crystallize under slow evaporation (e.g., dichloromethane/hexane).

- Topology analysis : Use Mercury (CCDC) to quantify π-π stacking distances and halogen bonding (Cl···O/N).

- Energy frameworks : Compare lattice energies (Molecule → Energies in CrystalExplorer) to assess CF₃O’s steric vs. electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.